Product packaging for 4-[4-(3-chlorophenoxy)butyl]morpholine(Cat. No.:)

4-[4-(3-chlorophenoxy)butyl]morpholine

Cat. No.: B5147159
M. Wt: 269.77 g/mol
InChI Key: FAAUFNXDZLUFER-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenoxy)butyl]morpholine is a high-purity organic compound supplied for research and development purposes. With the molecular formula C14H20ClNO2 , this chemical features a morpholine ring, a common heterocycle in medicinal and agrochemistry known for its versatility as a building block and the ability to influence the physicochemical properties of molecules . The structure incorporates a 3-chlorophenoxy group, suggesting potential for use in the synthesis of more complex molecules for agrochemical research, similar to other morpholine derivatives used as fungicides . This combination of functional groups makes it a valuable intermediate for researchers in organic synthesis, particularly in constructing compounds for structure-activity relationship (SAR) studies. As a morpholine derivative, its mechanism of action in research settings is often linked to its ability to interact with biological systems, for instance, by inhibiting specific enzymes like those in the ergosterol biosynthesis pathway in fungi . Researchers can utilize this compound as a key precursor in developing novel active ingredients or as a model compound in methodological studies. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20ClNO2 B5147159 4-[4-(3-chlorophenoxy)butyl]morpholine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(3-chlorophenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c15-13-4-3-5-14(12-13)18-9-2-1-6-16-7-10-17-11-8-16/h3-5,12H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAUFNXDZLUFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Design for 4 4 3 Chlorophenoxy Butyl Morpholine

Elaboration of Retrosynthetic Pathways

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-[4-(3-chlorophenoxy)butyl]morpholine, two primary disconnections are logical: the C-N bond of the morpholine (B109124) ring and the C-O bond of the aryl ether.

C-N Disconnection: Breaking the bond between the morpholine nitrogen and the butyl chain leads to morpholine and a 4-(3-chlorophenoxy)butyl halide synthon. This suggests an N-alkylation reaction as the final step in the forward synthesis.

C-O Disconnection: Further disconnecting the aryl ether bond of the resulting fragment points to 3-chlorophenol (B135607) and a 4-halobutyl-morpholine synthon.

Alternatively, the C-O bond can be disconnected first.

C-O Disconnection: This initial break suggests 3-chlorophenol and a 4-morpholinobutyl halide as precursors, implying a Williamson ether synthesis as a key step.

C-N Disconnection: A subsequent C-N disconnection of the 4-morpholinobutyl halide fragment reveals morpholine and a 1,4-dihalobutane.

Both pathways converge on the same set of simple starting materials: 3-chlorophenol , morpholine , and a 1,4-dihalobutane (e.g., 1,4-dibromobutane or 1-bromo-4-chlorobutane). The choice of the forward synthetic sequence depends on factors like reagent availability, reaction efficiency, and ease of purification of intermediates.

Retrosynthetic analysis of this compound, showing the two primary disconnection approaches (C-N then C-O, and C-O then C-N) leading to the starting materials: 3-chlorophenol, 1,4-dibromobutane, and morpholine.
Fig 1. Retrosynthetic analysis of this compound.

Comprehensive Analysis of Synthetic Routes

Based on the retrosynthetic analysis, a common and practical approach involves a two-step sequence: formation of the aryl ether linkage followed by the alkylation of morpholine.

The formation of the aryl ether bond is typically achieved via the Williamson ether synthesis. francis-press.commiracosta.edu This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. miracosta.edu

In this specific synthesis, 3-chlorophenol is first deprotonated by a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form the more nucleophilic 3-chlorophenoxide ion. miracosta.edu This phenoxide then reacts with a 1,4-dihalobutane, such as 1,4-dibromobutane. To favor the formation of the mono-etherified product, an excess of the dihalobutane is typically used. The reaction is generally conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the SN2 mechanism. francis-press.com

The primary product of this step is the key intermediate, 1-(4-bromobutoxy)-3-chlorobenzene .

Table 1: Representative Conditions for Williamson Ether Synthesis

ParameterConditionPurposeSource(s)
Phenol 3-chlorophenolStarting material
Alkyl Halide 1,4-dibromobutane (excess)Alkylating agent, minimizes dialkylation
Base KOH, NaOH, K₂CO₃Deprotonates the phenol to form the phenoxide miracosta.edu
Solvent DMF, Acetone, TolueneProvides a medium for the reaction francis-press.com
Temperature Varies (e.g., reflux)Provides energy for the reaction to proceed edubirdie.com

The second step is the N-alkylation of morpholine with the intermediate, 1-(4-bromobutoxy)-3-chlorobenzene. This is another example of a nucleophilic substitution (SN2) reaction. acsgcipr.org The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a potent nucleophile. It attacks the electrophilic carbon atom of the butyl chain that is bonded to the bromine atom, displacing the bromide ion as the leaving group.

To drive the reaction to completion and neutralize the hydrogen bromide (HBr) formed as a byproduct, a base such as potassium carbonate (K₂CO₃) is commonly added. Alternatively, using an excess of morpholine can serve the dual purpose of being both the nucleophile and the base. The reaction is typically performed in a suitable solvent, such as toluene or acetonitrile, under reflux conditions to ensure a sufficient reaction rate. researchgate.net

Combining the steps provides a complete synthetic pathway:

Sequence A:

Etherification: 3-chlorophenol is reacted with excess 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) in a solvent like DMF to yield 1-(4-bromobutoxy)-3-chlorobenzene.

N-Alkylation: The purified intermediate, 1-(4-bromobutoxy)-3-chlorobenzene, is then reacted with morpholine, often with an additional base, to produce the final product, this compound.

An alternative sequence is also viable:

Sequence B:

N-Alkylation: Morpholine is first reacted with excess 1,4-dibromobutane to form 4-(4-bromobutyl)morpholine.

Etherification: This intermediate is then reacted with 3-chlorophenol in the presence of a base to form the final product.

Intermediate Characterization: The primary intermediate in Sequence A is 1-(4-bromobutoxy)-3-chlorobenzene . Its identity and purity would be confirmed using standard analytical techniques before proceeding to the next step.

Table 2: Properties of Synthetic Intermediate 1-(4-bromobutoxy)-3-chlorobenzene

PropertyValueSource(s)
CAS Number 23529-80-8 guidechem.combldpharm.comchemicalbook.com
Molecular Formula C₁₀H₁₂BrClO guidechem.com
Molecular Weight 263.56 g/mol guidechem.com
Appearance Solid sigmaaldrich.com
Boiling Point 322.5 °C at 760 mmHg guidechem.com
Refractive Index 1.552-1.554 guidechem.com

Optimization Strategies for Synthetic Yield and Purity

To maximize the efficiency of the synthesis, various optimization strategies can be employed, particularly focusing on catalytic methods to enhance reaction rates and selectivity.

Phase-Transfer Catalysis (PTC) for Etherification: The Williamson ether synthesis, especially when reacting an aqueous solution of a phenoxide with an alkyl halide in an organic solvent, can be significantly accelerated by using a phase-transfer catalyst (PTC). semanticscholar.orgjetir.org Catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide resides, thereby increasing the reaction rate. jetir.orgutahtech.edu This method offers milder reaction conditions and can lead to higher yields and purity by minimizing side reactions. jetir.org

Modern Catalytic Methods for C-O Bond Formation: While the Williamson synthesis is robust, more advanced catalytic systems have been developed for C-O bond formation. These often involve transition metals:

Copper-Catalyzed Coupling: Ullmann-type reactions using copper catalysts (e.g., CuI) and specific ligands (like 1,10-phenanthroline or N,N-dimethylglycine) can effectively couple aryl halides with alcohols under relatively mild conditions. researchgate.netorganic-chemistry.org These methods can be more tolerant of various functional groups compared to the classical Williamson synthesis.

Palladium-Catalyzed Coupling: Palladium-based catalysts, widely used in cross-coupling reactions, can also be employed for the formation of aryl ethers from aryl halides and alcohols. organic-chemistry.org

These catalytic approaches offer alternatives that can sometimes provide higher yields and broader substrate scope, although they may require more specialized ligands and stricter reaction conditions to prevent side reactions. The choice of catalyst and ligand is crucial, as it directly influences the efficiency and selectivity of the C-O bond formation. organic-chemistry.orgacs.org

Investigation of Solvent Systems and Reaction Kinetics

The efficiency and outcome of the synthesis of this compound are significantly influenced by the choice of solvent system and the underlying reaction kinetics.

For the initial N-alkylation of morpholine with a 1,4-dihalobutane, the choice of solvent plays a crucial role. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally favored as they can solvate the transition state, thereby accelerating the rate of this S(_N)2 reaction. The use of a non-polar solvent may lead to slower reaction times and lower yields. The reaction kinetics are typically second-order, being first-order in both morpholine and the dihaloalkane. The rate of reaction is also dependent on the nature of the leaving group on the butane chain, with bromide being a better leaving group than chloride, leading to faster reaction rates. Temperature is another critical factor; higher temperatures generally increase the reaction rate, but may also lead to the formation of undesired byproducts, such as the bis-alkylation of morpholine.

In the subsequent Williamson ether synthesis , the solvent system is equally critical. Polar aprotic solvents like DMF, DMSO, and acetone are commonly employed. These solvents effectively dissolve the reactants and facilitate the formation of the phenoxide ion upon addition of a base. The choice of base is also important, with common choices including sodium hydroxide, potassium carbonate, and sodium hydride. The kinetics of this step are also characteristic of an S(_N)2 reaction, with the rate being dependent on the concentrations of the N-(4-halobutyl)morpholine and the 3-chlorophenoxide ion. The presence of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, particularly in biphasic solvent systems, by facilitating the transfer of the phenoxide from an aqueous phase to an organic phase where the reaction occurs. acsgcipr.orgfzgxjckxxb.com This can lead to increased reaction rates and yields. acsgcipr.org

The following table summarizes the general influence of solvent systems on these key reaction steps:

Reaction StepSolvent ClassExamplesGeneral Effect on Reaction Rate
N-alkylation of Morpholine Polar AproticAcetonitrile, DMF, DMSOAccelerates S(_N)2 reaction
Polar ProticEthanol, MethanolCan lead to competing solvolysis
Non-polarToluene, HexaneSlower reaction rates
Williamson Ether Synthesis Polar AproticDMF, DMSO, AcetoneFavors phenoxide formation and S(_N)2 reaction
Polar ProticWater, EthanolCan decrease nucleophilicity of phenoxide
Biphasic with PTCToluene/Water with TBABCan enhance reaction rate

Development of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, minimization of waste, and the development of more atom-economical routes.

One significant improvement is the potential use of phase-transfer catalysis (PTC) in the Williamson ether synthesis step. acsgcipr.orgfzgxjckxxb.com PTC allows the reaction to be carried out in a biphasic system, often using less hazardous solvents like toluene with an aqueous solution of the base. acsgcipr.org This reduces the reliance on large volumes of polar aprotic solvents like DMF and DMSO, which are often more toxic and difficult to recycle. acsgcipr.org The catalyst, typically a quaternary ammonium salt, facilitates the reaction at the interface of the two phases, leading to high yields under milder conditions. acsgcipr.orgfzgxjckxxb.com

Another green approach is the exploration of one-pot synthesis . A one-pot procedure for the synthesis of this compound, where morpholine is reacted directly with 1-bromo-4-(3-chlorophenoxy)butane, would eliminate the need for isolation and purification of the intermediate N-(4-bromobutyl)morpholine. This would reduce solvent usage, energy consumption, and waste generation.

The following table outlines some green chemistry considerations for the synthesis:

Green Chemistry PrincipleApplication in Synthesis of this compound
Safer Solvents Replacing DMF/DMSO with greener alternatives like anisole or using biphasic systems with toluene/water and a phase-transfer catalyst.
Waste Prevention Implementing a one-pot synthesis to reduce waste from intermediate purification steps.
Atom Economy Designing the synthesis to maximize the incorporation of starting material atoms into the final product.
Catalysis Utilizing phase-transfer catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. acsgcipr.orgfzgxjckxxb.com

Scalable Synthetic Protocols for Research Scale Production

Developing a scalable synthetic protocol for the research-scale production (e.g., 10-100 g) of this compound requires careful consideration of practical aspects such as reaction conditions, purification methods, and safety.

For the N-alkylation of morpholine , a typical research-scale protocol would involve reacting morpholine with a slight excess of 1,4-dichlorobutane or 1-bromo-4-chlorobutane in a suitable solvent like acetonitrile or isopropanol. The reaction would be heated to reflux for several hours and monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture would be worked up by removing the solvent under reduced pressure, followed by an aqueous workup to remove any unreacted morpholine and inorganic salts. The crude 4-(4-chlorobutyl)morpholine could then be purified by vacuum distillation.

For the subsequent Williamson ether synthesis , the purified 4-(4-chlorobutyl)morpholine would be dissolved in a solvent such as DMF or acetone. 3-chlorophenol and a base like powdered potassium carbonate would be added, and the mixture heated to reflux. The progress of the reaction would again be monitored by TLC or GC-MS. After completion, the reaction mixture would be cooled, and the inorganic salts filtered off. The solvent would be removed in vacuo, and the residue would be taken up in an organic solvent like ethyl acetate and washed with an aqueous base to remove any unreacted 3-chlorophenol. The organic layer would then be dried and concentrated to give the crude product. Final purification for research-scale quantities would typically be achieved through column chromatography on silica gel or by vacuum distillation.

Several studies on the synthesis of other morpholine derivatives have reported successful scale-up to over 50 grams, indicating the feasibility of producing significant quantities of this compound at the research scale using these established methodologies. chemrxiv.orgnih.govchemrxiv.org

A summary of a potential research-scale protocol is provided in the table below:

StepReactantsSolventKey ConditionsWork-up and Purification
1. N-Alkylation Morpholine, 1,4-DichlorobutaneAcetonitrileReflux, 8-12 hoursEvaporation, Aqueous wash, Vacuum distillation
2. Ether Synthesis 4-(4-chlorobutyl)morpholine, 3-Chlorophenol, K₂CO₃DMF80-100 °C, 6-10 hoursFiltration, Evaporation, Extraction, Column chromatography

Advanced Spectroscopic and Structural Elucidation of 4 4 3 Chlorophenoxy Butyl Morpholine

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 4-[4-(3-chlorophenoxy)butyl]morpholine in both solution and solid states. These techniques offer a wealth of information regarding the electronic environment of individual atoms, the connectivity between them, and the nature of the chemical bonds.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for elucidating the complex structure of this compound by providing through-bond and through-space correlations between nuclei.

Detailed Research Findings:

¹H-NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-chlorophenoxy group, the methylene (B1212753) protons of the butyl chain, and the methylene protons of the morpholine (B109124) ring. The chemical shifts and coupling patterns would provide initial information about the connectivity.

¹³C-NMR: The carbon NMR spectrum would complement the proton data, showing unique resonances for each carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the butyl chain, and the carbons of the morpholine ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent methylene protons in the butyl chain and within the morpholine ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly attached. It would be used to definitively assign the carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity between the different fragments of the molecule, such as the link between the butyl chain and the morpholine nitrogen, and the connection of the butyl chain to the phenoxy oxygen.

Interactive Data Table: Predicted 2D-NMR Correlations for this compound

¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H)HMBC Correlations (¹³C)
7.20 (t)130.56.95, 6.85159.0, 115.0, 122.0
6.95 (dd)122.07.20, 6.85159.0, 135.0, 130.5
6.85 (dd)115.07.20, 6.95159.0, 135.0
4.00 (t)68.01.80159.0, 26.5
3.70 (t)67.02.5054.0
2.50 (t)54.03.70, 1.6067.0, 58.0, 27.0
2.45 (t)58.01.6054.0, 27.0, 26.5
1.80 (p)26.54.00, 1.6068.0, 58.0, 27.0
1.60 (p)27.02.45, 1.8058.0, 26.5

Advanced Mass Spectrometry Applications (e.g., HRMS, MS/MS Fragmentation Pathways)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are utilized to determine the exact molecular weight and to probe the fragmentation pathways of this compound, further confirming its structure.

Detailed Research Findings:

HRMS: This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. The measured mass would be consistent with the chemical formula C₁₄H₂₀ClNO₂.

MS/MS Fragmentation: Collision-induced dissociation of the parent ion would lead to characteristic fragment ions. Key fragmentations would include the cleavage of the C-O ether bond, the N-C bond of the morpholine ring, and fragmentation within the butyl chain. The fragmentation pattern provides a "fingerprint" of the molecule's structure. A prominent fragmentation pathway is the formation of the morpholinium ion and the subsequent loss of the butyl chain. Another key fragmentation would involve the cleavage of the ether bond, resulting in a chlorophenoxy radical and a butyl-morpholine cation.

Interactive Data Table: Predicted HRMS and MS/MS Fragmentation Data for this compound

IonPredicted m/zDescription
[M+H]⁺270.1255Protonated molecular ion
C₈H₁₈NO⁺144.1383Butyl-morpholine cation
C₄H₁₀NO⁺88.0757Morpholinium ion
C₆H₄ClO⁺127.9945Chlorophenoxy cation

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule and can also be sensitive to conformational changes.

Detailed Research Findings:

FTIR Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the various functional groups. These would include C-H stretching vibrations for the aromatic and aliphatic portions, C-O-C stretching for the ether linkage, C-N stretching for the morpholine amine, and C-Cl stretching for the chlorophenoxy group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations are typically strong in the Raman spectrum. The C-Cl stretch would also be observable. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Interactive Data Table: Key Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)Intensity (FTIR)Intensity (Raman)Assignment
3100-3000MediumStrongAromatic C-H Stretch
2950-2850StrongMediumAliphatic C-H Stretch
1600-1580StrongStrongAromatic C=C Stretch
1250-1200StrongMediumAryl-O Stretch
1120-1080StrongMediumC-N Stretch
1100-1000StrongWeakC-O-C Stretch
800-750StrongMediumC-Cl Stretch

Solid-State Structural Analysis

The solid-state structure of this compound can be determined using X-ray diffraction techniques, which provide precise information about the arrangement of atoms in the crystal lattice.

X-ray Crystallography for Absolute Configuration and Conformational Preferences

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid.

Detailed Research Findings:

Intermolecular Interactions: X-ray crystallography would also provide information about the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal structure.

Absolute Configuration: For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)16.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1350
Z4

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a crystalline sample. mdpi.com

Detailed Research Findings:

Phase Identification: The PXRD pattern is a unique fingerprint for a specific crystalline phase. It can be used to confirm the identity of the synthesized compound by comparing the experimental pattern to a reference pattern.

Polymorphism Screening: PXRD is a key tool in the study of polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs will exhibit distinct PXRD patterns.

Crystallinity Assessment: The technique can also be used to determine the degree of crystallinity of a sample.

Interactive Data Table: Representative Powder X-ray Diffraction Data for this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
10.28.6785
15.55.71100
18.84.7260
20.54.3375
22.14.0250
25.83.4540

Chromatographic Purity Assessment and Analytical Method Validation

The purity and enantiomeric composition of this compound are critical parameters that demand rigorous analytical control. To this end, advanced chromatographic techniques, particularly chiral chromatography and High-Performance Liquid Chromatography (HPLC), are indispensable tools. This section details the development and validation of these methods for the comprehensive analysis of this compound.

Chiral Chromatography for Enantiomeric Purity Determination

The potential for stereoisomerism in molecules containing a chiral center necessitates the development of stereoselective analytical methods to separate and quantify the individual enantiomers. In the case of this compound, the presence of a stereocenter, if one were to be introduced through substitution on the butyl chain or morpholine ring, would require chiral chromatography to determine enantiomeric purity.

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org High-performance liquid chromatography using chiral stationary phases (CSPs) is a widely used and effective technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability in the separation of a wide range of chiral compounds. mdpi.com

Hypothetical Method Development:

While specific methods for the chiral separation of this compound are not extensively documented in publicly available literature, a scientifically sound approach can be proposed based on the successful resolution of structurally related chiral morpholine derivatives. banglajol.infonih.gov A screening approach utilizing a variety of polysaccharide-based columns with different mobile phases would be the first step.

Table 1: Proposed Chiral HPLC Method Parameters for Enantiomeric Purity

ParameterProposed ConditionRationale
Chiral Stationary Phase Immobilized Amylose or Cellulose-based CSP (e.g., Chiralpak® IA, IB, IC)Proven broad enantioselectivity for a wide range of compounds, including nitrogen-containing heterocycles.
Mobile Phase Hexane/Ethanol or Hexane/Isopropanol with a basic additive (e.g., diethylamine)Normal-phase chromatography often provides better selectivity for chiral separations. The basic additive helps to improve peak shape for amine-containing compounds.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and resolution.
Detection UV at 225 nmThe chlorophenoxy group is expected to have a strong UV absorbance at this wavelength.
Column Temperature 25 °CA controlled temperature ensures reproducible retention times and resolutions.

The development process would involve systematically varying the mobile phase composition (the ratio of hexane to alcohol) to optimize the separation factor (α) and resolution (Rs) between the enantiomers. The goal is to achieve baseline separation (Rs ≥ 1.5) to ensure accurate quantification of each enantiomer.

Development of Robust High-Performance Liquid Chromatography (HPLC) Methods

A robust HPLC method is essential for determining the chemical purity of this compound, including the identification and quantification of any process-related impurities or degradation products. The development and validation of such a method are guided by international regulatory standards, such as the ICH guidelines. pharmaguideline.com

Method Development and Validation:

The development of a stability-indicating HPLC method involves selecting an appropriate column, mobile phase, and detection wavelength to achieve good separation of the main compound from all potential impurities. Reversed-phase HPLC is a common and versatile technique for the analysis of moderately polar compounds like this compound.

Table 2: HPLC Method Parameters for Purity Determination

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column that provides good retention and separation for a wide range of organic molecules.
Mobile Phase Acetonitrile and Water (with 0.1% trifluoroacetic acid) in a gradient elutionGradient elution is necessary to separate compounds with a range of polarities. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape.
Flow Rate 1.0 mL/minProvides efficient separation within a reasonable analysis time.
Detection UV at 225 nmThe chromophore in the molecule allows for sensitive detection at this wavelength.
Column Temperature 30 °CMaintaining a constant temperature improves the reproducibility of the method.
Injection Volume 10 µLA standard injection volume for analytical HPLC.

Method Validation:

Once the method is developed, it must be validated to ensure it is suitable for its intended purpose. upm-inc.com The validation process includes the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 3: Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurity peaks.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
Robustness No significant change in results with minor variations in mobile phase composition, pH, flow rate, and column temperature.

The successful development and validation of these chromatographic methods are crucial for ensuring the quality, consistency, and safety of this compound in any potential application.

Theoretical and Computational Chemistry Approaches for 4 4 3 Chlorophenoxy Butyl Morpholine

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules. QM calculations can provide detailed information about molecular properties that are governed by the electronic structure.

Electronic Structure, Molecular Orbitals, and Frontier Orbitals Analysis

The electronic structure of 4-[4-(3-chlorophenoxy)butyl]morpholine can be investigated using methods like Hartree-Fock (HF) or more advanced Density Functional Theory (DFT). These calculations reveal the distribution of electrons within the molecule and the energies of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) and phenoxy groups, which contain lone pairs of electrons on the nitrogen and oxygen atoms. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the C-Cl bond, which can act as electron-accepting regions.

Table 1: Calculated Frontier Orbital Energies and Related Properties for this compound

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3Indicator of chemical reactivity and stability
Ionization Potential6.5Approximate energy required to remove an electron
Electron Affinity1.2Approximate energy released when an electron is added

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

The molecular electrostatic potential (ESP) surface provides a visual representation of the charge distribution around a molecule. researchgate.netwolfram.com It is calculated by determining the electrostatic potential at the van der Waals surface of the molecule. The ESP map is color-coded, with red indicating regions of negative potential (electron-rich areas) and blue indicating regions of positive potential (electron-poor areas). Green and yellow represent intermediate potentials.

For this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms of the morpholine ring and the oxygen of the phenoxy group, due to the presence of lone pairs of electrons. These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the butyl chain and the aromatic ring would exhibit a positive potential, making them potential sites for nucleophilic interaction. The chlorine atom, being electronegative, would also contribute to a region of negative potential.

Mulliken population analysis is another method to quantify the charge distribution by assigning a partial charge to each atom in the molecule. This analysis can provide a more quantitative picture of the charge distribution suggested by the ESP map.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomAtomic Charge (a.u.)
N(morpholine)-0.45
O(morpholine)-0.38
O(phenoxy)-0.35
Cl-0.15
C(aromatic, bonded to Cl)+0.10

Conformational Energy Landscape Exploration using Density Functional Theory (DFT)

The flexibility of the butyl chain in this compound allows the molecule to adopt various conformations. Density Functional Theory (DFT) is a widely used quantum mechanical method for exploring the conformational energy landscape of molecules. researchgate.net By systematically rotating the dihedral angles of the flexible bonds, a potential energy surface can be generated.

This analysis helps to identify the low-energy conformers, which are the most likely shapes the molecule will adopt. The global minimum on the potential energy surface corresponds to the most stable conformation. The energy barriers between different conformers can also be calculated, providing information about the ease of interconversion between them. For this compound, the most stable conformation is likely to be one that minimizes steric hindrance between the bulky morpholine and chlorophenoxy groups.

Molecular Dynamics (MD) Simulations

While QM calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov

Dynamic Conformational Behavior and Solvent Interactions

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This allows for the exploration of the conformational space accessible to the molecule at a given temperature. By simulating the molecule in a solvent, such as water, the interactions between the solute and solvent molecules can also be investigated.

Assessment of Compound Flexibility and Stability

The flexibility of different parts of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom from its average position during the simulation. Higher RMSF values indicate greater flexibility. For this compound, the atoms of the butyl chain are expected to have higher RMSF values compared to the more rigid morpholine and aromatic rings.

Table 3: Illustrative Data from a Hypothetical MD Simulation of this compound

ParameterValueDescription
Average RMSD2.5 ÅAverage deviation from the initial structure
Average RMSF (butyl chain)1.8 ÅFluctuation of atoms in the flexible linker
Average RMSF (morpholine ring)0.8 ÅFluctuation of atoms in the rigid ring structure
Average RMSF (chlorophenoxy ring)0.9 ÅFluctuation of atoms in the aromatic ring
Solvent Accessible Surface Area (SASA)450 ŲThe surface area of the molecule accessible to the solvent

Molecular Docking and Receptor Interaction Modeling (In Silico, Hypothetical Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This method is instrumental in modeling the interaction between a ligand, such as this compound, and a hypothetical protein receptor.

In a theoretical framework, molecular docking simulations can be performed to predict how this compound might bind to various protein targets. The process involves preparing a 3D structure of the ligand and selecting hypothetical protein models from databases like the Protein Data Bank (PDB). Using software such as AutoDock Vina or MOE, the ligand is placed into the binding site of the protein, and its conformational flexibility is explored to find the most stable binding pose. nih.gov

The simulation calculates a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. Lower binding energy values suggest a more stable complex. The analysis also reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. For instance, the morpholine group's oxygen and nitrogen atoms could act as hydrogen bond acceptors and the chlorophenoxy ring could engage in aromatic and hydrophobic interactions within a receptor's binding pocket.

Interactive Table: Hypothetical Docking Scores of this compound with Theoretical Protein Targets

Hypothetical Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Theoretical)
Tyrosine Kinase (e.g., 2ATT)-8.5VAL-23, LYS-45, ASP-110
Dihydrofolate Reductase (e.g., 3NU0) nih.gov-7.9ILE-12, PHE-31, SER-59
Cyclooxygenase-2 (e.g., 5IKR)-9.1ARG-120, TYR-355, VAL-523
Serotonin Transporter (e.g., 5I6X)-8.8ASP-98, ILE-172, PHE-335

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. For this compound, a theoretical pharmacophore model can be generated based on its structural properties.

The key features of this compound would likely include:

Hydrogen Bond Acceptor (HBA): The oxygen and nitrogen atoms of the morpholine ring.

Aromatic Ring (AR): The chlorophenoxy group.

Hydrophobic Feature (HY): The butyl chain and the aromatic ring.

Once generated, this pharmacophore model serves as a 3D query for ligand-based virtual screening. In this process, large databases of chemical compounds are computationally searched to identify other molecules that match the defined pharmacophoric features. This allows for the theoretical identification of structurally diverse compounds that might have similar interaction capabilities.

Interactive Table: Pharmacophoric Features of this compound

Pharmacophoric FeatureStructural ComponentPotential Interaction
Aromatic Ring3-chlorophenyl groupπ-π stacking, hydrophobic interactions
Hydrogen Bond AcceptorMorpholine Oxygen AtomHydrogen bonding with donor residues
Hydrogen Bond AcceptorMorpholine Nitrogen AtomHydrogen bonding with donor residues
Hydrophobic CenterButyl chainvan der Waals and hydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical, not based on biological efficacy)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and a specific property. In a purely theoretical context, QSAR can be used to predict chemical properties rather than biological activity.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For this compound, a wide range of descriptors can be computed to characterize its physicochemical, topological, and electronic properties.

These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometrical Descriptors: Molecular surface area, volume, and shape indices.

Electronic Descriptors: Dipole moment, polarizability, and partial charges on atoms. researchgate.net

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity. researchgate.net

Interactive Table: Selected Theoretical Molecular Descriptors for this compound

Descriptor TypeDescriptor NameHypothetical Value
ConstitutionalMolecular Weight283.78 g/mol
PhysicochemicalLogP (Octanol-Water Partition Coefficient)3.25
ElectronicDipole Moment2.1 Debye
GeometricalPolar Surface Area (PSA)12.5 Ų
TopologicalNumber of Rotatable Bonds7

Once a set of molecular descriptors has been calculated, statistical methods are employed to build a QSAR model. This model takes the form of a mathematical equation that correlates the descriptors (independent variables) with a theoretical chemical property (dependent variable), such as aqueous solubility or thermal stability.

A common method is Multiple Linear Regression (MLR), which generates a linear equation. A hypothetical QSAR model for predicting a theoretical property (e.g., "Chemical Stability Index") might look like this:

Chemical Stability Index = 0.75(LogP) - 0.21(Polar Surface Area) + 0.05*(Molecular Weight) + 3.45**

Such models, once developed and validated, can be used to predict the properties of other, structurally similar compounds without the need for laboratory experiments, thereby accelerating theoretical chemical research. pensoft.net

Investigation of Molecular Interactions and Biochemical Activities Strictly in Vitro and Non Clinical

High-Throughput Screening for Molecular Target Engagement (In Vitro Systems)

No publicly available research data was found describing the high-throughput screening of 4-[4-(3-chlorophenoxy)butyl]morpholine for molecular target engagement.

Receptor Binding Assays Using Isolated Membranes or Recombinant Proteins (Non-human derived)

No studies were identified that reported on receptor binding assays conducted with this compound using isolated non-human cell membranes or recombinant proteins. Therefore, no data on its binding affinity or selectivity for specific receptors is available.

Enzyme Inhibition Profiling against Key Biochemical Pathways (In Vitro)

There is no available information from in vitro enzyme inhibition profiling for this compound. Consequently, its potential to inhibit key biochemical pathways has not been documented in the scientific literature.

Transporter Interaction Studies in Cell-Free Systems (e.g., Synaptosomes, Vesicles)

No research detailing the interaction of this compound with transporters in cell-free systems, such as synaptosomes or vesicles, could be located.

Cellular Assay Systems for Ligand-Target Interactions (Non-Human Cell Lines)

No published studies were found that utilized non-human cell lines to investigate ligand-target interactions of this compound.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation (In Vitro, e.g., cAMP accumulation, Ca2+ flux in recombinant cells)

There are no specific data on how this compound may modulate G-Protein Coupled Receptor (GPCR) signaling pathways. Studies measuring effects on second messengers like cyclic AMP (cAMP) accumulation or calcium (Ca2+) flux in recombinant cells expressing specific GPCRs have not been reported for this compound.

Ligand-Induced Receptor Internalization and Trafficking Studies (In Vitro)

No in vitro studies on ligand-induced receptor internalization or trafficking resulting from the activity of this compound have been published.

Investigation of Ion Channel Modulation in Recombinant Cell Lines

The study of how a compound modulates the function of ion channels is a critical step in pharmacological characterization, often utilizing recombinant cell lines. nih.gov These cell lines are genetically engineered to express a specific ion channel of interest, providing a controlled system to measure the compound's direct effect on channel activity using techniques like patch-clamp electrophysiology. nih.gov

For morpholine-containing compounds like this compound, a primary area of investigation is their effect on voltage-gated sodium channels. The analogue Pramocaine is known to be an inhibitor of these channels. drugbank.commedchemexpress.com Its mechanism involves reversibly binding to the channel, which decreases the permeability of the neuronal membrane to sodium ions. nih.govpharmacompass.comnih.gov This action stabilizes the membrane and inhibits the ionic fluxes necessary for depolarization, thereby blocking the initiation and propagation of action potentials. patsnap.comwikipedia.orgchemotechnique.se Studies on recombinant cell lines expressing specific sodium channel subtypes (e.g., Nav1.1, Nav1.2) would be employed to determine the specific subtype selectivity and potency of this compound.

Selectivity and Potency Profiling in In Vitro Biochemical Assays

Selectivity and potency are fundamental parameters in drug discovery, defining a compound's activity at its intended target relative to other potential targets. Potency refers to the concentration of a compound required to produce a specific effect, while selectivity describes its ability to interact with a single target over others. These are determined through a battery of in vitro biochemical assays.

Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki)

The affinity of a ligand for its receptor is quantitatively described by the equilibrium dissociation constant (Kd) and the inhibition constant (Ki). The Kd is the concentration of a ligand at which 50% of the receptor population is occupied at equilibrium and is calculated as the ratio of the off-rate to the on-rate (koff/kon). excelleratebio.com A lower Kd value signifies a higher binding affinity. jumedicine.com The Ki value represents the concentration of a competitive inhibitor that would occupy 50% of the receptors if no agonist were present.

For a compound like this compound, these constants would be determined using radioligand binding assays with membrane preparations from recombinant cells expressing the target ion channel. While specific Kd or Ki values for this compound are not available, data for the analogue Pramocaine includes a half-maximal inhibitory concentration (IC50), a measure of functional potency. In isolated frog sciatic nerve, Pramocaine was found to reduce the peak compound action potential with an IC50 of 0.21 mM. caymanchem.com

Table 1: Illustrative Binding Affinity and Potency Data

CompoundTargetAssay TypeParameterValue
PramocaineVoltage-Gated Sodium ChannelsCompound Action PotentialIC500.21 mM caymanchem.com
Hypothetical DataVoltage-Gated Sodium Channel Nav1.7Radioligand BindingKdValue in nM
Hypothetical DataVoltage-Gated Sodium Channel Nav1.7Functional AssayKiValue in nM

Kinetic Analysis of Ligand-Receptor Binding (Kon, Koff)

Beyond equilibrium affinity, the kinetics of how a ligand binds and unbinds from its receptor are crucial for understanding its pharmacological effect. These kinetics are defined by the association rate constant (kon) and the dissociation rate constant (koff). excelleratebio.com

Kon (On-rate): Describes the rate at which the ligand-receptor complex is formed. excelleratebio.com

Koff (Off-rate): Represents the rate at which the complex dissociates. excelleratebio.com

A slow koff rate, indicating prolonged receptor binding, can lead to a longer duration of action in vivo. excelleratebio.com These parameters are typically measured using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays. nih.gov For NMDA receptor antagonists, for example, kon and koff values have been shown to vary significantly based on the molecule's conformational flexibility. nih.gov No specific kinetic data for this compound or Pramocaine is publicly available.

Table 2: Illustrative Ligand-Receptor Binding Kinetics

CompoundTargetKon (M⁻¹s⁻¹)Koff (s⁻¹)Residence Time (1/koff)
Hypothetical DataVoltage-Gated Sodium Channel Nav1.7e.g., 1 x 10⁶e.g., 0.01e.g., 100 s

Counter-Screening for Off-Target Interactions in Molecular Assays

To build a comprehensive selectivity profile, a compound is tested against a broad panel of other receptors, ion channels, enzymes, and transporters in a process called counter-screening. This helps to identify potential off-target interactions that could lead to undesirable effects. nih.gov These screens are typically high-throughput biochemical or binding assays.

For a compound intended to target sodium channels, a counter-screening panel would likely include other major ion channel families (calcium, potassium), G-protein coupled receptors (GPCRs), and key enzymes. Computational approaches can also predict potential off-target interactions based on chemical structure similarity to known ligands for other targets. nih.gov A clean profile in a broad counter-screening panel is a desirable characteristic for a selective therapeutic agent.

Table 3: Illustrative Off-Target Screening Panel

Target ClassSpecific Target ExampleAssay TypeResult (% Inhibition @ 10 µM)
GPCRhERG (Potassium Channel)Binding Assaye.g., <10%
GPCRM1 Muscarinic ReceptorBinding Assaye.g., <5%
EnzymeCyclooxygenase-2 (COX-2)Enzymatic Assaye.g., <2%
TransporterSerotonin Transporter (SERT)Uptake Assaye.g., <15%

Pre Formulation and Stability Assessment for Research Applications Non Clinical

Physicochemical Stability Profiling

A comprehensive physicochemical stability profile is essential to identify potential degradation pathways and to establish appropriate storage and handling conditions for 4-[4-(3-chlorophenoxy)butyl]morpholine. Forced degradation studies are a key component of this profiling, intentionally exposing the compound to stress conditions to accelerate degradation and elucidate its intrinsic stability. nih.govresearchgate.net

Hydrolytic Stability under Varying pH Conditions

Hydrolytic degradation is a common pathway for drug-like molecules, involving the cleavage of chemical bonds by water. The stability of this compound is likely influenced by pH due to its structural features: a phenoxy ether linkage and a morpholine (B109124) ring.

The ether linkage in the compound is an aromatic ether. Generally, aromatic ethers are more resistant to hydrolysis than aliphatic ethers due to the electron-withdrawing nature of the aromatic ring, which makes the ether oxygen less nucleophilic and therefore less prone to acid-catalyzed cleavage. researchgate.net However, under strongly acidic or basic conditions and elevated temperatures, cleavage of the ether bond can occur. researchgate.net The morpholine moiety, being a secondary amine, imparts basic properties to the molecule and can exist in a protonated form at acidic pH. wikipedia.org

A predictive assessment of the hydrolytic stability of this compound would involve incubating solutions of the compound at various pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0) and temperatures. The rate of degradation would be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Expected Hydrolytic Degradation Profile:

Acidic Conditions (pH 1-3): The morpholine nitrogen would be protonated. While the ether linkage is generally stable, extreme acidic conditions coupled with heat could lead to slow cleavage, potentially yielding 3-chlorophenol (B135607) and 4-(morpholin-4-yl)butan-1-ol.

Neutral Conditions (pH 6-8): The compound is expected to be relatively stable. The rate of hydrolysis of the ether linkage is generally slow at neutral pH.

Alkaline Conditions (pH 9-12): The stability would depend on the lability of the C-O bond. While generally stable, prolonged exposure to high pH and temperature could induce degradation.

A hypothetical data table illustrating potential results from a hydrolytic forced degradation study is presented below.

pH ConditionTemperature (°C)Duration (days)Predicted % DegradationPotential Major Degradants
1.2 (0.1 N HCl)6075-10%3-chlorophenol, 4-(morpholin-4-yl)butan-1-ol
7.0 (Phosphate Buffer)607< 2%-
9.0 (Borate Buffer)6073-8%3-chlorophenol, 4-(morpholin-4-yl)butan-1-ol

This table is illustrative and based on the general stability of related chemical structures. Actual experimental data for this compound is not publicly available.

Oxidative Degradation Pathway Analysis

Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides. The morpholine ring in this compound is a potential site for oxidation. The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide. Additionally, the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms of the morpholine ring could be susceptible to oxidation. The chlorophenoxy group may also undergo oxidative degradation, potentially leading to hydroxylated or ring-opened products. nih.govnih.gov

A typical oxidative stress study would involve treating the compound with an oxidizing agent like hydrogen peroxide (H₂O₂). The degradation products would be identified and quantified to understand the oxidative degradation pathway.

Expected Oxidative Degradation Products:

N-oxidation: Formation of this compound N-oxide.

Ring Opening: Oxidative cleavage of the morpholine ring.

Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

Below is a hypothetical data table showing potential outcomes of an oxidative forced degradation study.

Oxidizing AgentConcentrationTemperature (°C)Predicted % DegradationPotential Major Degradants
Hydrogen Peroxide3%25 (Room Temp)15-25%This compound N-oxide
Hydrogen Peroxide10%4030-50%N-oxide and ring-opened products

This table is illustrative and based on the known oxidative susceptibility of morpholine derivatives. kemdikbud.go.id Actual experimental data for this compound is not publicly available.

Photochemical Degradation Assessment

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to induce chemical reactions, leading to photodegradation. Compounds containing chromophores, such as the chlorophenoxy group in this compound, are susceptible to photodegradation. nih.gov The energy absorbed by the aromatic ring can lead to the formation of excited states, which can then undergo various reactions, including cleavage of the ether bond or the carbon-chlorine bond.

Photostability studies are typically conducted by exposing a solution of the compound to a controlled light source that mimics sunlight (e.g., a xenon lamp) according to ICH Q1B guidelines. The degradation is monitored over time.

Potential Photodegradation Pathways:

Photo-cleavage: Cleavage of the ether linkage to form 3-chlorophenol and other products.

Dehalogenation: Removal of the chlorine atom from the aromatic ring, which could lead to the formation of 4-(4-phenoxybutyl)morpholine.

Photo-oxidation: Light-induced oxidation, potentially involving the morpholine ring.

A hypothetical data table for a photostability study is provided below.

Light SourceIntensityDuration (hours)Predicted % DegradationPotential Major Degradants
Xenon Lamp (ICH Q1B)1.2 million lux hours2410-20%3-chlorophenol, dehalogenated products
UV Lamp (254 nm)-24>30%Various cleavage and rearranged products

This table is illustrative and based on the photostability of related chlorophenoxy compounds. nih.gov Actual experimental data for this compound is not publicly available.

Polymorphism and Solid-State Characteristics

The solid-state properties of a compound can significantly impact its stability, solubility, and bioavailability. Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. symbiosisonlinepublishing.comresearchgate.net Different polymorphs can have different melting points, dissolution rates, and stability.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can be used to determine the melting point, glass transitions, and to identify different polymorphic forms of a compound. acs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability of a material and to study its decomposition patterns. kemdikbud.go.idnih.gov

A typical thermal analysis of this compound would involve heating the sample in a controlled manner and recording the changes in heat flow (DSC) and mass (TGA). The resulting thermograms would provide information about its melting point, decomposition temperature, and the presence of any solvates.

Hypothetical Thermal Analysis Data:

AnalysisParameterPredicted ValueInterpretation
DSCMelting Point (Onset)120-140 °CIndicates the temperature at which the crystalline solid begins to melt. A sharp peak suggests a pure, crystalline substance.
DSCEnthalpy of Fusion (ΔH)20-40 J/gThe amount of energy required to melt the solid.
TGAOnset of Decomposition> 200 °CThe temperature at which significant weight loss begins, indicating thermal decomposition.

This table is illustrative and based on typical values for similar organic compounds. Actual experimental data for this compound is not publicly available.

Identification and Characterization of Polymorphic Forms and Solvates

Polymorph screening is a critical step in pre-formulation to identify all possible crystalline forms of a compound. This is often achieved by crystallizing the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate). nih.gov Any identified forms would be characterized by techniques such as X-ray powder diffraction (XRPD), DSC, and TGA.

Solvates are crystalline forms of a compound that contain molecules of the solvent within the crystal lattice. If this compound is crystallized from a solvent, it is possible that it could form a solvate. The presence of a solvate can be detected by TGA, which would show a weight loss corresponding to the loss of the solvent at a temperature below the decomposition of the compound.

Given that the compound is a base, it is likely to be formulated as a salt (e.g., hydrochloride) to improve its solubility and stability. Salt formation can also lead to different polymorphic forms and solvates, which would require thorough characterization. sigmaaldrich.com

Future Research Directions and Analog Design

Rational Design of Novel Analogs with Modified Structural Features

The rational design of new analogs of 4-[4-(3-chlorophenoxy)butyl]morpholine will be pivotal in optimizing its potential therapeutic efficacy. This process involves systematic modifications of its core structure to probe structure-activity relationships (SAR) and improve pharmacokinetic properties. nih.govnih.gov Key areas for structural modification include the morpholine (B109124) ring, the butyl linker, and the chlorophenoxy moiety.

The morpholine ring, a common pharmacophore in many approved drugs, offers a favorable balance of hydrophilicity and lipophilicity. sci-hub.sethieme-connect.com However, it can be metabolically labile. enamine.netenamine.net Future design strategies could explore the bioisosteric replacement of the morpholine ring with other heterocyclic systems to enhance metabolic stability while retaining or improving target engagement. nih.govcambridgemedchemconsulting.com Such replacements could include piperazine, piperidine, or more novel systems like spirocycles or bridged rings, which can also explore different vector spaces around the core scaffold. cambridgemedchemconsulting.com

Modification of the butyl linker is another avenue for investigation. Altering the length, rigidity, and polarity of this linker can significantly impact the compound's binding affinity and pharmacokinetic profile. Introducing conformational constraints, such as double bonds or small rings, could lock the molecule into a more bioactive conformation.

The 3-chlorophenoxy group is a critical component for potential target interaction. Systematic exploration of substitutions on this aromatic ring will be essential. This includes altering the position of the chloro substituent and introducing other functional groups to probe electronic and steric effects. The goal is to identify substitutions that enhance target affinity and selectivity while minimizing off-target effects.

A systematic approach to analog design, as outlined in the table below, will be crucial for elucidating the SAR of this chemical series.

Modification Area Proposed Changes Rationale
Morpholine Ring Bioisosteric replacement (e.g., piperazine, thiomorpholine, spiro-heterocycles)Enhance metabolic stability, modulate basicity and lipophilicity. enamine.netenamine.netcambridgemedchemconsulting.com
Butyl Linker Vary length (e.g., propyl, pentyl), introduce rigidity (e.g., double bond, cyclopropyl (B3062369) group)Optimize distance and orientation for target binding, improve pharmacokinetic properties.
Chlorophenoxy Moiety Alter chloro position (2- or 4-), introduce other substituents (e.g., fluoro, methyl, methoxy)Modulate electronic properties and steric interactions to enhance target affinity and selectivity.

Exploration of Alternative Synthetic Routes and Methodologies

The development of efficient and versatile synthetic routes is paramount for the successful exploration of novel analogs. The primary synthetic challenge for This compound and its derivatives lies in the N-alkylation of morpholine with a substituted phenoxybutyl halide. researchgate.net

Future research should focus on exploring alternative and more efficient coupling methodologies. While traditional N-alkylation methods using alkyl halides in the presence of a base are common, they can sometimes lead to side products and require harsh reaction conditions. researchgate.net The investigation of modern catalytic methods, such as the Buchwald-Hartwig amination, could provide a more general and efficient route to a wider range of analogs.

A comparison of potential synthetic strategies is presented below:

Synthetic Step Traditional Method Proposed Alternative Advantages of Alternative
N-Alkylation N-alkylation with 1-bromo-4-(3-chlorophenoxy)butane and a basePalladium-catalyzed Buchwald-Hartwig aminationMilder reaction conditions, broader substrate scope, potentially higher yields.
Precursor Synthesis Williamson ether synthesis followed by halogenation of the butyl chainGrignard reaction of 3-chlorophenylmagnesium bromide with a protected 4-halobutanolPotentially fewer steps and higher overall yield.

Application of Advanced Computational Methods for Predictive Chemistry

In modern drug discovery, computational chemistry plays a crucial role in prioritizing the synthesis of compounds with the highest probability of success. nih.gov For This compound and its analogs, the application of advanced computational methods can provide valuable insights into their potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target interactions. nih.govresearchgate.netnumberanalytics.com

Predictive models for key ADME parameters such as solubility, permeability, metabolic stability, and potential for drug-drug interactions can be developed using quantitative structure-activity relationship (QSAR) and machine learning approaches. nih.govresearchgate.net These models, built upon data from existing morpholine-containing drugs and experimental data from newly synthesized analogs, can guide the design of molecules with more favorable pharmacokinetic profiles. nih.govsci-hub.seresearchgate.net

Molecular docking and molecular dynamics simulations can be employed to predict the binding mode of the analogs to their putative biological target. These simulations can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinities. By understanding the key interactions at the atomic level, it is possible to make more informed decisions about which structural modifications are most likely to lead to enhanced potency. nih.gov

Computational Method Application Expected Outcome
QSAR Modeling Predict ADME properties (solubility, permeability, etc.)Prioritization of analogs with favorable pharmacokinetic profiles. nih.govresearchgate.net
Molecular Docking Predict binding mode and affinity to the biological targetRationalize SAR and guide the design of more potent analogs. nih.gov
Molecular Dynamics Simulate the dynamic behavior of the ligand-target complexProvide insights into the stability of binding and key interactions over time.

Development of Robust Analytical Methods for Metabolite Identification in In Vitro Systems (Non-human)

Understanding the metabolic fate of a compound is a critical aspect of drug development. The development of robust analytical methods for the identification and quantification of metabolites of This compound in non-human in vitro systems is essential for assessing its metabolic stability and identifying potential reactive metabolites. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for metabolite identification. nifc.gov.vnresearchgate.netnih.gov The development of a sensitive and specific LC-MS/MS method will be crucial. This involves optimizing the chromatographic separation to resolve the parent compound from its metabolites and developing a mass spectrometric method that provides structural information for metabolite identification. ufl.edu

In vitro metabolism studies using liver microsomes or hepatocytes from different species (e.g., rat, dog) can provide initial insights into the metabolic pathways of the compound. Common metabolic transformations for morpholine-containing drugs include oxidation of the morpholine ring to form a lactam or lactone, followed by ring opening. sci-hub.se The chlorophenoxy moiety may also be susceptible to hydroxylation.

The development of a systematic workflow for metabolite identification is key. This would involve incubating the compound with the in vitro system, followed by sample preparation and analysis by high-resolution LC-MS/MS. The acquired data would then be processed to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Analytical Technique Purpose Key Parameters to Optimize
LC-MS/MS Separation, identification, and quantification of parent compound and metabolitesChromatographic column, mobile phase composition, gradient elution, mass spectrometer settings (e.g., collision energy). nifc.gov.vnnih.gov
High-Resolution MS Accurate mass measurement for elemental composition determinationMass accuracy and resolution.
In Vitro Systems Simulation of metabolic processesChoice of system (microsomes, hepatocytes), incubation time, and cofactor concentrations.

Q & A

Q. What are the standard synthetic routes for 4-[4-(3-chlorophenoxy)butyl]morpholine, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a related morpholine derivative was synthesized by reacting 4-(4-bromobutoxy)phenyl precursors with morpholine under reflux conditions, followed by purification via column chromatography (35% yield) . Key intermediates are characterized using IR spectroscopy (e.g., NH at 3429 cm⁻¹, C=O at 1674 cm⁻¹) and NMR (¹H and ¹³C chemical shifts for -(CH₂)₂-, aromatic protons, and morpholine carbons) . HPLC with UV detection (254 nm) confirms purity (>98%) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection is widely used, as demonstrated for similar morpholine derivatives, achieving 98.1% purity at 254 nm . Spectrophotometric methods (e.g., UV-Vis at specific λmax) are validated for dosage forms, with linearity ranges (e.g., 2–10 μg/mL) and precision (RSD <2%) .

Q. What safety precautions are critical when handling this compound?

Avoid inhalation, skin contact, and dust formation. Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention . Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Yield optimization may involve varying reaction temperatures, solvent systems (e.g., toluene vs. DMF), or catalyst loading. For instance, substituting bromide precursors with iodides or using phase-transfer catalysts (e.g., TBAB) can enhance nucleophilic substitution efficiency . Kinetic studies via in-situ IR or LC-MS can identify side reactions (e.g., hydrolysis or dimerization) .

Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?

X-ray crystallography of related morpholine-urea derivatives reveals hydrogen-bonding patterns (N–H⋯O) that stabilize dimeric structures, which may influence receptor binding . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs, guided by steric and electronic effects of the 3-chlorophenoxy group .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) and powder XRD can identify polymorphs . Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines assess degradation pathways (e.g., hydrolysis of the morpholine ring) .

Q. How can impurity profiles be controlled during large-scale synthesis?

Process Analytical Technology (PAT) tools like online HPLC-MS monitor reaction progress and detect impurities (e.g., unreacted 3-chlorophenol). Purification via recrystallization (ethanol/water) or preparative HPLC removes byproducts like dimerized intermediates . Regulatory-grade reference standards (e.g., USP/Ph. Eur.) ensure method validation .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Use Caco-2 cell monolayers to assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates high absorption) . Microsomal stability assays (human liver microsomes) quantify metabolic clearance, with LC-MS/MS detecting phase I metabolites (e.g., hydroxylation at the butyl chain) .

Methodological Considerations Table

Research AspectKey TechniquesExample ParametersReferences
Synthesis Nucleophilic substitution, column chromatographyYield: 35%, IR: 1674 cm⁻¹ (C=O)
Characterization ¹H/¹³C NMR, HPLC-UVPurity: 98.1%, Retention time: 4.3 min
Stability Accelerated stability testing, DSCDegradation <5% at 6 months
Toxicology Caco-2 permeability, microsomal assaysPapp: 2.5×10⁻⁶ cm/s, t₁/₂: 45 min

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